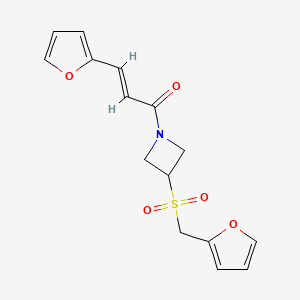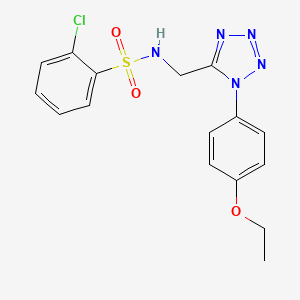![molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9](/img/structure/B2771757.png)
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane, also known as BIB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIB is a symmetrical molecule that has two benzimidazole rings and two thioether groups attached to a butane chain.
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Construction of Cd(II) MOFs : A study by Li et al. (2012) described the synthesis of two Cd(II) coordination polymers using bis(imidazolyl) and dicarboxylate ligands, demonstrating their potential in creating structures with unique thermal stability and fluorescent properties (Li, Guo, Weng, & Lin, 2012).
Pseudorotaxane Formation : Research by Li et al. (2010) explored the self-assembly of [2]pseudorotaxanes based on pillar[5]arene and a simple bis(imidazolium) dication, showcasing the ability to control the dethreading/rethreading process through the addition of base and acid (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).
α-Polonium Coordination Networks : Abrahams et al. (2002) utilized bis(imidazole) ligands to form α-polonium topology networks, indicating the structural diversity achievable with these ligands (Abrahams, Hoskins, Robson, & Slizys, 2002).
Luminescence Sensing and Pesticide Removal
- A study by Zhao et al. (2017) highlighted the synthesis of thiophene-based MOFs for luminescence sensing and pesticide removal, emphasizing the role of bis(imidazole) compounds in constructing frameworks with environmental sensing capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Corrosion Inhibition
- Chaouiki et al. (2020) investigated the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel, demonstrating the significant protection offered by these structures against corrosion in HCl solution (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Catalysis
- Khaligh et al. (2019) reported on the mechanosynthesis of N-Methyl imines using a recyclable imidazole-based acid-scavenger, showcasing the catalytic and dehydrating properties of bis(imidazole) compounds in solvent-free conditions (Khaligh, Ling, Mihankhah, Johan, & Ching, 2019).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Propiedades
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMPPKUVUNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2771687.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2771688.png)
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)

